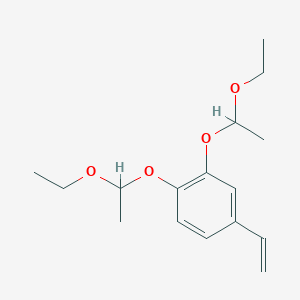
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. This compound is notable for its unique structure, which includes a vinyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the electrophile used.
科学研究应用
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.
作用机制
The mechanism of action of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene involves its interaction with molecular targets through its vinyl and ether groups. The vinyl group can participate in polymerization reactions, while the ether groups can form hydrogen bonds with biological molecules, influencing their activity and function.
相似化合物的比较
1,2-Bis(1-ethoxyethoxy)propane: Another acetal with similar ether groups but lacks the vinyl group.
4-Vinylbenzyl alcohol: Contains a vinyl group attached to a benzene ring but has a hydroxyl group instead of ether groups.
Uniqueness: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is unique due to the combination of its vinyl and ether groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both synthetic chemistry and industrial applications.
属性
分子式 |
C16H24O4 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC 名称 |
4-ethenyl-1,2-bis(1-ethoxyethoxy)benzene |
InChI |
InChI=1S/C16H24O4/c1-6-14-9-10-15(19-12(4)17-7-2)16(11-14)20-13(5)18-8-3/h6,9-13H,1,7-8H2,2-5H3 |
InChI 键 |
XVPZIOWIVKQPLK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)OC1=C(C=C(C=C1)C=C)OC(C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


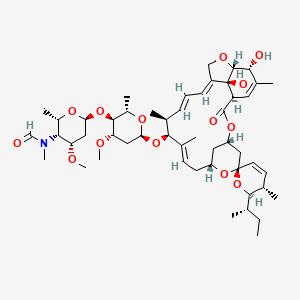
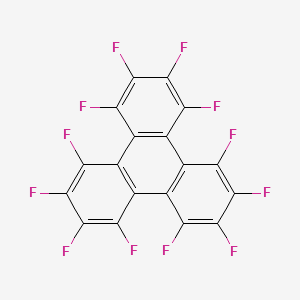
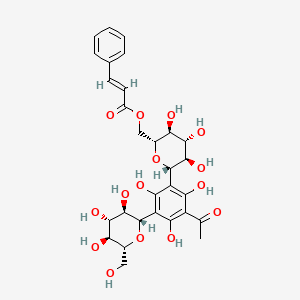
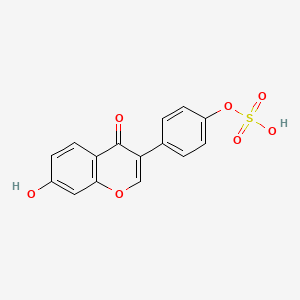
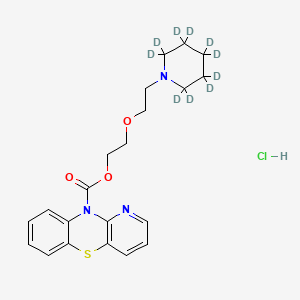
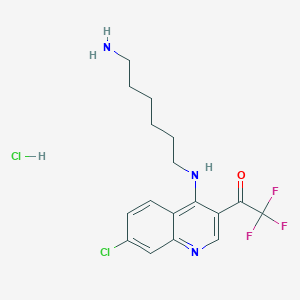
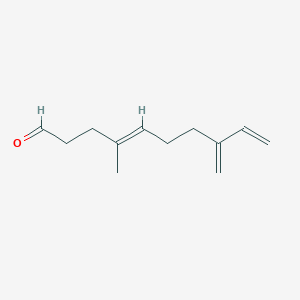
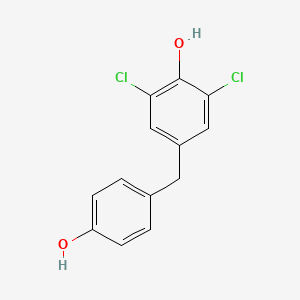
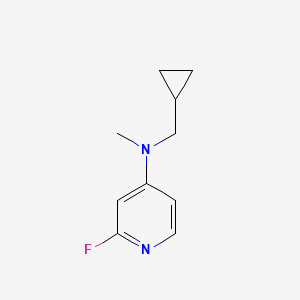

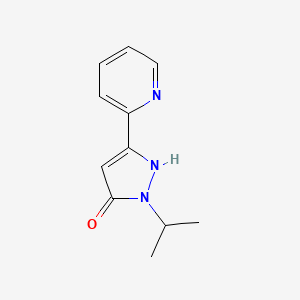
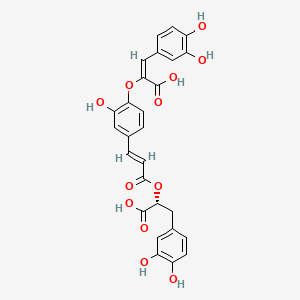
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
